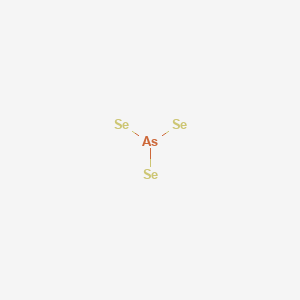
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom, a methyl group, and a nitrile group
準備方法
The synthesis of 1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is then subjected to chlorination to introduce the chlorine atom at the desired position.
Nitrile Introduction: Finally, the nitrile group is introduced via a reaction with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the double bond to a single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
科学的研究の応用
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile can be compared with similar compounds such as:
1-Chloro-4-methylcyclohexane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Methylcyclohex-3-ene-1-carbonitrile:
1-Chloro-4-methylcyclohex-3-ene: Lacks the nitrile group, limiting its use in certain biological applications.
The presence of both the chlorine and nitrile groups in this compound makes it unique and versatile for various applications.
特性
CAS番号 |
38381-47-4 |
|---|---|
分子式 |
C8H10ClN |
分子量 |
155.62 g/mol |
IUPAC名 |
1-chloro-4-methylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c1-7-2-4-8(9,6-10)5-3-7/h2H,3-5H2,1H3 |
InChIキー |
UWWQUXFCQNPCNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)(C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)

